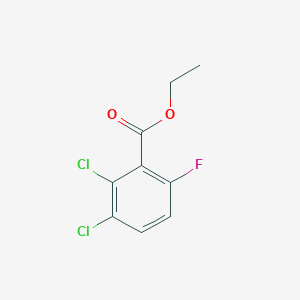

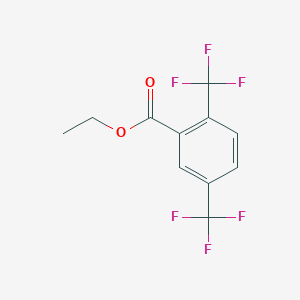

2-Chloro-6-(trifluoromethyl)benzoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

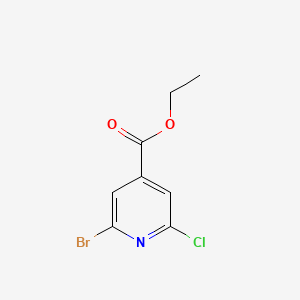

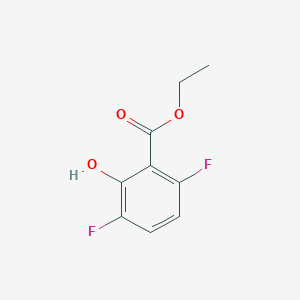

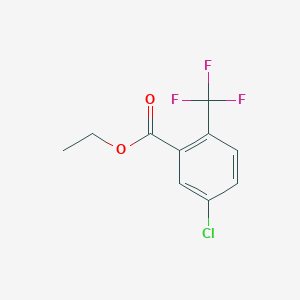

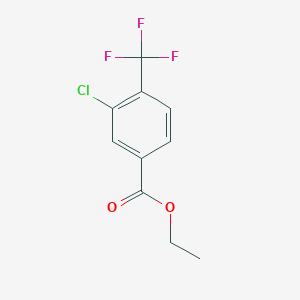

2-Chloro-6-(trifluoromethyl)benzoic acid ethyl ester is an organic compound that has a benzene ring attached to a carboxylic acid group and an ethyl ester group. It is also known as ethyl 2-chloro-6-(trifluoromethyl)benzoate . It is mainly used in research as a synthetic building block to produce other chemical compounds.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(trifluoromethyl)benzoic acid ethyl ester is represented by the InChI code1S/C10H8ClF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 . This indicates that the compound has a molecular weight of 252.62 . Physical And Chemical Properties Analysis

2-Chloro-6-(trifluoromethyl)benzoic acid ethyl ester is a liquid at room temperature . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Agrochemicals and Pesticides

- Surrogate Standard : In environmental studies, this compound acts as a surrogate standard. It helps investigate pesticide exposure and home contamination by analyzing urine and hand wipe samples collected from farmers .

Medicinal Chemistry and Drug Development

- Bioisosterism : By modifying the trifluoromethyl group or the benzoic acid moiety, scientists explore bioisosteres—structurally similar compounds with potentially improved pharmacological properties .

Surface Plasmon Resonance (SPR) Studies

- Protein-Ligand Interactions : 2-Chloro-6-(trifluoromethyl)benzoic acid ethyl ester serves as a ligand in SPR experiments. Researchers investigate its binding affinity with chaperone proteins (e.g., PapD and FimC). These interactions provide insights into protein folding, stability, and potential drug targets .

Organic Synthesis and Route Scouting

- Route Scouting : During drug development, route scouting involves optimizing synthetic pathways. 2-Chloro-6-(trifluoromethyl)benzoic acid ethyl ester may play a crucial role in designing efficient synthetic routes .

Benzylic Oxidation Reactions

- Functional Group Transformation : When subjected to oxidizing agents (e.g., sodium dichromate), the alkyl side chain of this compound can be converted to a carboxylic acid functional group. This transformation is valuable in organic synthesis and functionalization .

Chemical Diversity Exploration

Safety and Hazards

2-Chloro-6-(trifluoromethyl)benzoic acid ethyl ester is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICZPVIUDBATRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-6-(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.